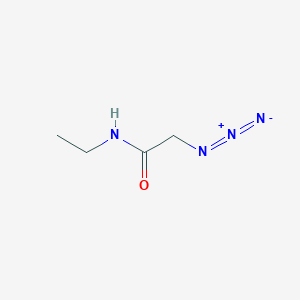2-azido-N-ethylacetamide
CAS No.: 1247228-56-3
Cat. No.: VC3061942
Molecular Formula: C4H8N4O
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1247228-56-3 |
|---|---|
| Molecular Formula | C4H8N4O |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 2-azido-N-ethylacetamide |
| Standard InChI | InChI=1S/C4H8N4O/c1-2-6-4(9)3-7-8-5/h2-3H2,1H3,(H,6,9) |
| Standard InChI Key | SLTCTLNGYHAZOU-UHFFFAOYSA-N |
| SMILES | CCNC(=O)CN=[N+]=[N-] |
| Canonical SMILES | CCNC(=O)CN=[N+]=[N-] |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 2-azido-N-ethylacetamide are crucial for understanding its behavior in various chemical environments and applications. The following table summarizes the key properties of this compound:
Like other azido compounds, 2-azido-N-ethylacetamide likely exhibits a characteristic strong infrared absorption band around 2100-2110 cm⁻¹ due to the azide group, which serves as a useful diagnostic feature for its identification .
Synthesis Methods
Several synthetic routes can be employed to prepare 2-azido-N-ethylacetamide, based on common methods for preparing similar azido compounds. The most common approaches include:
Nucleophilic Substitution
The most straightforward and commonly used method for synthesizing 2-azido-N-ethylacetamide involves nucleophilic substitution of a 2-halo-N-ethylacetamide precursor with sodium azide:
-
Starting with 2-chloro-N-ethylacetamide or 2-bromo-N-ethylacetamide
-
Reaction with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone
-
The reaction typically proceeds at room temperature or with mild heating
This method is analogous to the synthesis of similar compounds like 2-azido-N-phenylacetamide, where 2-chloro-N-(p-tolyl)acetamide is reacted with sodium azide in a mixture of ethanol/water and refluxed for 24 hours at 80°C .
Oxidative Azidation of Enol Ethers
An alternative approach may involve the oxidative azidation of triisopropylsilyl enol ethers, which provides a direct route to α-azido ketones that can be further transformed into the desired acetamide :
-
Formation of the silyl enol ether of N-ethylacetamide
-
Oxidative azidation using an appropriate azide source and oxidant
-
Further transformations to obtain the final product
Electrolysis Method
Recent innovations include electrochemical methods for synthesizing azidoacetamides:
"In an oven-dried undivided three-necked glassware equipped with a stirring bar, nBu4NHSO4 is added. The glassware is equipped with a graphite plate as the anode and a platinum plate as the cathode. Under the protection of N2, olefin substrates, TMSN3, RCN, and nBuOH are injected respectively into the glassware via syringes. The reaction mixture is stirred and electrolyzed at a constant current" .
This method represents a more environmentally friendly approach to synthesizing azide-containing compounds.
Structural Characteristics
The structure of 2-azido-N-ethylacetamide features several key elements:
-
An acetamide backbone with an N-ethyl substituent
-
An azide group (-N3) at the α-position of the acetamide
-
A relatively planar amide bond due to resonance
The azide group in this compound exists as a linear arrangement of three nitrogen atoms (N=N=N), with formal negative charge on the terminal nitrogen and a formal positive charge on the central nitrogen. This functional group contributes significantly to the compound's reactivity profile.
Applications
Click Chemistry Applications
One of the most significant applications of 2-azido-N-ethylacetamide is in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The azide functionality makes this compound an excellent substrate for click reactions, which are widely used in:
-
Bioconjugation of biomolecules
-
Drug discovery and development
-
Materials science
-
Chemical biology
The azide group in 2-azido-N-ethylacetamide can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for a copper catalyst, which is particularly valuable for biological applications . As noted in the research literature, "Click chemistry is an immensely powerful technique for the synthesis of reliable and efficient covalent linkages" .
Research Applications
In chemical research, 2-azido-N-ethylacetamide serves various purposes:
-
As a precursor for the synthesis of triazoles via click chemistry
-
In studies of reaction mechanisms involving azides
-
As a model compound for understanding the reactivity of azide-containing molecules
-
For the introduction of azide functionality into more complex structures
The compound may also find application in the development of photoaffinity labeling agents, as azides can be photolyzed to generate highly reactive nitrenes capable of inserting into C-H and N-H bonds .
Comparative Analysis
To better understand 2-azido-N-ethylacetamide, it is helpful to compare it with structurally related compounds:
This comparison highlights how structural modifications affect the properties and potential applications of these related compounds.
Recent Research and Future Directions
Research involving azido acetamides continues to expand, with recent developments suggesting potential new applications for compounds like 2-azido-N-ethylacetamide:
-
Incorporation into more complex molecular scaffolds for medicinal chemistry
-
Development of novel bioorthogonal labeling strategies
-
Use in material science for surface modification
-
Exploration as building blocks for peptidomimetics
Recent work on "2-azido-N-butyl-N-ethylacetamide" suggests that compounds of this class have "potential as a building block for drugs due to its reactive azide group and lipophilic side chains", which could apply similarly to 2-azido-N-ethylacetamide.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume